

Technical Support Center: Post-Synthesis Purification of NOPO Carbon Nanotubes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NOPO

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This technical support center provides researchers, scientists, and drug development professionals with guidance on the post-synthesis purification of **NOPO** carbon nanotubes (CNTs). The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in as-produced **NOPO** HiPCO® single-walled carbon nanotubes (SWCNTs)?

As-produced **NOPO** HiPCO® SWCNTs primarily contain two types of impurities:

- **Metallic Impurities:** Residual iron (Fe) catalyst particles used during the High-Pressure Carbon Monoxide (HiPCO) synthesis process. The raw material contains approximately 15% non-carbonaceous impurities.[\[1\]](#)
- **Carbonaceous Impurities:** These include amorphous carbon, fullerenes, and graphitic nanoparticles.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Q2: What is the recommended purification method for **NOPO** SWCNTs?

NOPO Nanotechnologies utilizes a patented halogen purification technique to remove catalyst particles, achieving a purity of over 99% for SWCNTs suitable for applications like EV batteries. [\[5\]](#)[\[6\]](#) While the specifics of this proprietary method are not publicly detailed, it is highlighted as

an effective way to remove the iron catalyst.[1] For researchers developing their own protocols, a multi-step approach combining oxidation and acid treatment is common for HiPCO CNTs.[7][8]

Q3: How can I assess the purity of my **NOPO** SWCNTs after purification?

Several analytical techniques can be used to evaluate the purity of your CNTs:

- **Thermogravimetric Analysis (TGA):** This is a common method to determine the percentage of residual metal catalyst. By heating the sample in air, the carbon nanotubes and other carbonaceous materials burn off, leaving behind the metal oxide residue.[9] Purified **NOPO** HiPCO SWCNTs are expected to have a residue of less than 5 wt%.[10]
- **Raman Spectroscopy:** The ratio of the G-band (related to the graphitic structure of CNTs) to the D-band (related to defects and amorphous carbon) is a good indicator of carbon purity and structural integrity. A higher G/D ratio generally signifies higher purity and fewer defects. [11][12]
- **Optical Absorption Spectroscopy (UV-Vis-NIR):** This technique can be used to assess the purity of SWCNTs by analyzing the characteristic absorption peaks corresponding to the electronic transitions of different nanotube species.[13][14][15]
- **Microscopy (TEM/SEM):** Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) provide visual confirmation of the removal of impurities and the integrity of the nanotubes.[16]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of **NOPO** SWCNTs.

Issue 1: Incomplete removal of metallic catalyst (iron particles).

- **Possible Cause:** The carbonaceous coating on the catalyst particles may prevent the acid from reaching and dissolving the metal.
- **Troubleshooting Steps:**

- Oxidation Pre-treatment: Perform a controlled oxidation step (e.g., in air or with a mild oxidizing agent) before acid washing. This can help to remove the protective carbon layer. [17] Microwave treatment in air has also been shown to be effective in exposing the metallic catalyst.[18]
- Increase Acid Reflux Time/Temperature: Extend the duration or moderately increase the temperature of the acid reflux step to ensure complete dissolution of the metal particles.
- Use a Stronger Acid or a Mixture: While nitric acid is common, a mixture of sulfuric and nitric acid can be more effective at removing stubborn catalyst particles.[19] However, be aware that harsher conditions can increase defects in the CNTs.
- Consider Halogen Treatment: Although the specifics of **NOPO**'s process are proprietary, literature suggests that treatments with agents like chlorine or bromine can be effective for removing metal impurities.[18][20]

Issue 2: Significant damage to the SWCNT structure (high D-band in Raman).

- Possible Cause: Overly aggressive purification conditions, such as high temperatures, strong acids, or prolonged sonication.
- Troubleshooting Steps:
 - Milder Oxidation Conditions: Reduce the temperature or duration of the oxidation step. Gas-phase oxidation is generally considered milder than liquid-phase oxidation.[2]
 - Use Dilute Acids: Employ lower concentrations of acids for a longer period rather than high concentrations for a short time. Studies have shown that increasing acid concentration leads to more defects.[17]
 - Control Sonication: Use a bath sonicator instead of a probe sonicator, and limit the sonication time. Extended sonication can cut and damage the nanotubes.[2]
 - Annealing: After purification, annealing the CNTs at high temperatures in an inert atmosphere can help to repair some of the structural defects.

Issue 3: Poor dispersion of SWCNTs after purification.

- Possible Cause: Removal of functional groups introduced during acid treatment, leading to re-aggregation.
- Troubleshooting Steps:
 - Surfactant-Assisted Dispersion: Use a surfactant such as sodium dodecyl sulfate (SDS) or sodium cholate to aid in dispersing the purified CNTs in an aqueous solution.[\[10\]](#)
 - Functionalization: If compatible with the final application, intentional functionalization of the CNTs can improve their dispersibility in various solvents.
 - Solvent Selection: Test different solvents for dispersion. **NOPO** has mentioned developing methods to disperse their nanotubes in most common solvents.[\[1\]](#)

Quantitative Data Summary

The following table summarizes typical characterization data for **NOPO** HiPCO® SWCNTs before and after their proprietary purification process.

Parameter	Raw NOPO HiPCO® SWCNTs	Purified NOPO HiPCO® SWCNTs
Carbon Purity	~85 wt% [1]	>95 wt% [10] (>99% for battery grade [5])
Catalyst Content (Fe)	~15 wt% [1]	<5 wt% [10]
Average Diameter	0.86 ± 0.1 nm [11]	0.8 - 1.2 nm [10]
Raman G/D Ratio (532 nm)	~25 - 30 [16]	Up to 95 [12]
Morphology	Dry fibrous powder [12]	Dry powder of nanotubes bundled in ropes [10]

Experimental Protocols

While the specific protocol for **NOPO**'s patented halogen purification is not public, the following are detailed methodologies for common purification techniques that can be adapted for HiPCO SWCNTs.

1. Three-Step Acid and Oxidation Purification

This method is a common starting point for purifying HiPCO SWCNTs.

- Step 1: Nitric Acid Reflux
 - Disperse the as-produced **NOPO** SWCNTs in 3M nitric acid (HNO_3).
 - Reflux the mixture at 120-130°C for 4-6 hours with constant stirring.^[7] This step aims to dissolve the iron catalyst particles.
 - Allow the solution to cool to room temperature.
 - Filter the mixture through a PTFE membrane (0.22 μm pore size) and wash thoroughly with deionized water until the filtrate reaches a neutral pH.
 - Dry the purified CNTs in a vacuum oven.
- Step 2: Air Oxidation
 - Place the acid-treated CNTs in a ceramic boat inside a tube furnace.
 - Heat the sample in a controlled flow of air to a temperature between 225°C and 400°C for a defined period (e.g., 1-2 hours). The optimal temperature and time will need to be determined experimentally to selectively oxidize amorphous carbon without significantly damaging the SWCNTs.^[7]
 - Allow the furnace to cool to room temperature under an inert atmosphere (e.g., Argon).
- Step 3: Hydrochloric Acid Wash
 - Disperse the oxidized CNTs in 6M hydrochloric acid (HCl).
 - Stir the mixture at room temperature for 2-4 hours to remove any remaining metal oxides formed during the oxidation step.
 - Filter and wash the CNTs with deionized water until the pH is neutral.

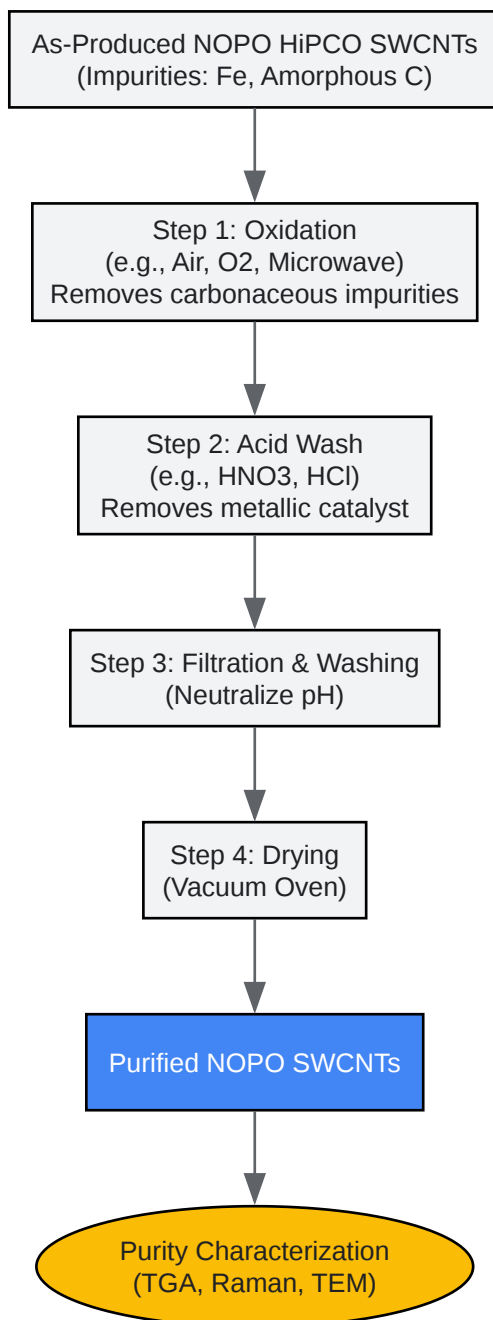
- Dry the final purified SWCNTs under vacuum.

2. Characterization Protocol: Thermogravimetric Analysis (TGA)

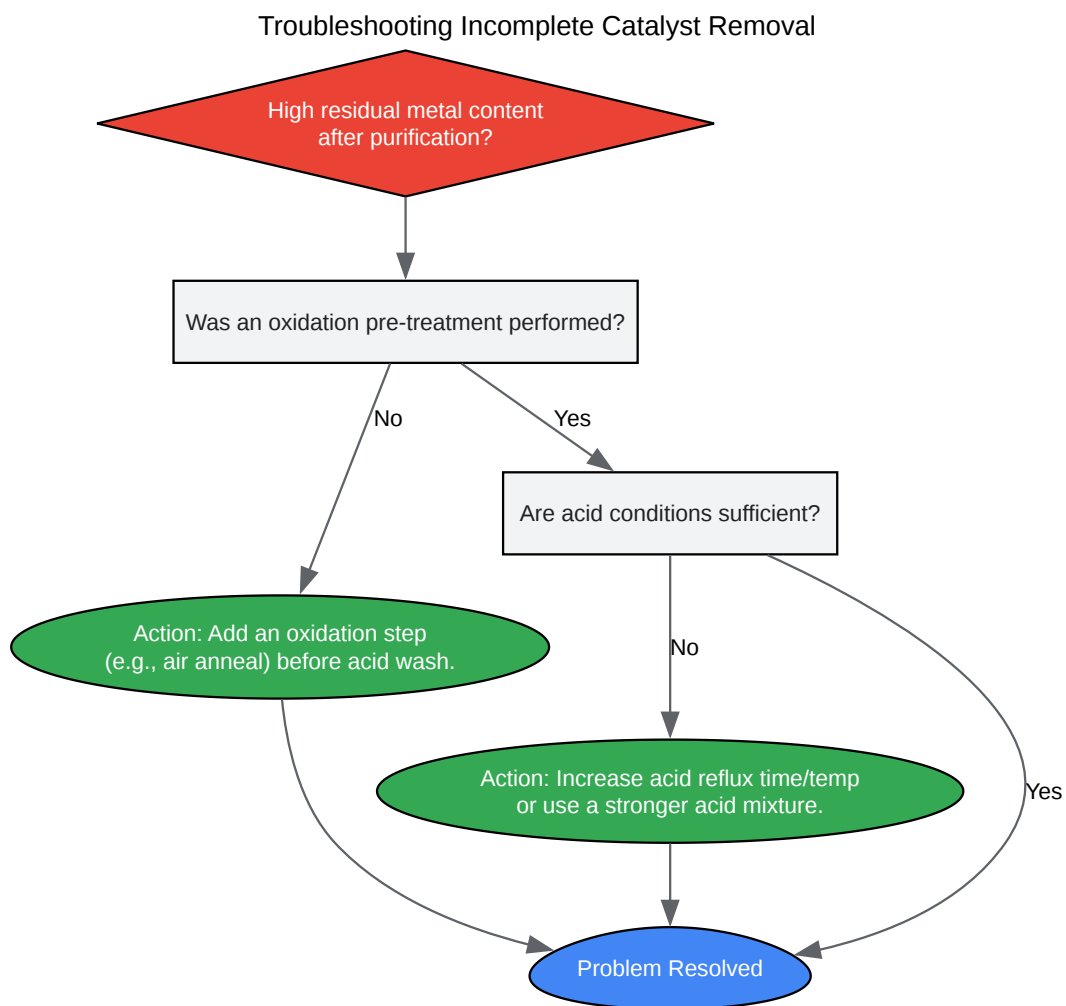
- Place a small, known mass (e.g., 1-5 mg) of the purified SWCNT sample into a TGA crucible.
- Heat the sample from room temperature to 1000°C at a constant rate (e.g., 10°C/min) in a continuous flow of air or oxygen.
- The weight loss between approximately 200°C and 800°C corresponds to the combustion of carbonaceous materials.
- The remaining weight at the end of the analysis represents the incombustible metal oxide residue.

Visualizations

General Purification Workflow for NOPO SWCNTs

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Caption: A generalized workflow for the purification of **NOPO** SWCNTs.



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Caption: Decision tree for troubleshooting incomplete catalyst removal.

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- To cite this document: BenchChem. [Technical Support Center: Post-Synthesis Purification of NOPO Carbon Nanotubes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6336631#how-to-purify-nopo-carbon-nanotubes-post-synthesis]

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